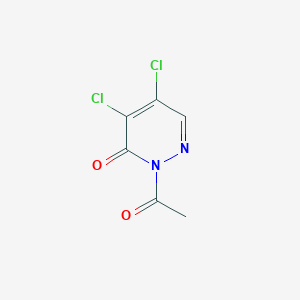

2-acetyl-4,5-dichloropyridazin-3(2H)-one

Vue d'ensemble

Description

2-acetyl-4,5-dichloropyridazin-3(2H)-one is a chemical compound with the molecular formula C6H4Cl2N2O It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4,5-dichloropyridazin-3(2H)-one typically involves the chlorination of 2-acetyl-3(2H)-pyridazinone. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 4 and 5 positions of the pyridazinone ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 of the pyridazinone ring are susceptible to nucleophilic displacement due to electron-withdrawing effects from the acetyl and carbonyl groups.

Key Findings:

- Ammonolysis : Reaction with primary amines (e.g., benzylamine) in acetonitrile under reflux selectively replaces the chlorine at position 5, yielding 5-substituted derivatives (e.g., 2-acetyl-4-chloro-5-(benzylamino)pyridazin-3(2H)-one ) .

- Alkoxy Substitution : Treatment with alkoxides (e.g., sodium methoxide) in DMSO replaces the chlorine at position 4, forming 4-alkoxy derivatives .

- Selectivity : Position 5 exhibits higher reactivity due to steric and electronic factors, as demonstrated by regioselective displacement studies .

Table 1: Nucleophilic Substitution Reactions

Acyl Transfer Reactions

The acetyl group at position 2 serves as an efficient acylating agent under mild conditions, enabling ester and amide formation.

Key Findings:

- Esterification : Reaction with alcohols (e.g., ethanol, benzyl alcohol) under microwave irradiation (100°C, 20 min) produces esters (e.g., ethyl acetate ) without requiring catalysts .

- Amidation : Primary amines react with the acetyl group in DCM at room temperature to form acetamide derivatives .

Table 2: Acyl Transfer Reactions

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Microwave, 100°C, 20 min | Ethyl acetate | 92 | |

| Aniline | DCM, rt, 4h | Acetanilide | 88 |

Key Findings:

- Ring Expansion : Reaction with amidines yields imidazo[1,2-b]pyridazinones, which exhibit antitumor activity .

- Covalent Inhibitors : The dichloropyridazinone core forms covalent bonds with cysteine residues (e.g., Cys278 in PRMT5), enabling the development of enzyme inhibitors .

Example Reaction :Mechanism: Nucleophilic attack by cysteine thiolate on position 4/5 chlorine, followed by loss of HCl and re-aromatization .

Halogenation and Functionalization

The compound undergoes further halogenation to generate polyhalogenated derivatives.

Key Findings:

- N-Chlorination : Treatment with ZnCl₂/Pb(OAc)₄ in acetonitrile introduces a third chlorine atom at position 6, forming 2-acetyl-4,5,6-trichloropyridazin-3(2H)-one .

- Nitration : Nitric acid in H₂SO₄ selectively nitrates position 6, yielding nitro derivatives used in agrochemical synthesis .

Table 3: Halogenation Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| ZnCl₂/Pb(OAc)₄ | AcCN, reflux, 3h | 4,5,6-Trichloro derivative | 85 | |

| HNO₃/H₂SO₄ | 0°C, 2h | 6-Nitro-4,5-dichloro derivative | 72 |

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antimicrobial Activity

The compound has been identified as a potential tuberculostatic agent , demonstrating effectiveness against Mycobacterium tuberculosis. Research indicates that derivatives of 4,5-dichloropyridazin-3(2H)-one exhibit significant inhibitory activity, making them candidates for developing new antitubercular drugs .

2. Inhibition of Protein Methylation

Recent studies have shown that 2-acetyl-4,5-dichloropyridazin-3(2H)-one can act as an inhibitor of the PRMT5 enzyme, which is crucial in cancer cell proliferation. This inhibition is mediated through the formation of a covalent bond with cysteine residues in the enzyme, suggesting potential therapeutic applications in treating cancers that exhibit MTAP deletion .

3. Metabolic Disorders

The compound has also been explored for its role in treating metabolic diseases such as type II diabetes mellitus. Pyridazinone derivatives have been reported to activate glucokinase, an enzyme involved in glucose metabolism, potentially aiding in the management of blood sugar levels .

Synthetic Applications

1. Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various heterocycles through reactions like the Smiles rearrangement , allowing for the formation of complex molecular structures .

2. Electrophilic Cyanation

The compound functions as an effective electrophilic cyanating agent, facilitating chemoselective reactions with nucleophiles. This property is particularly useful in synthesizing cyanated derivatives from amino and thiol compounds .

3. Esterification Reactions

In synthetic methodologies, this compound has been employed for rapid and eco-friendly esterification processes using aluminum chloride as a catalyst. This method demonstrates the compound's utility in producing esters from alcohols efficiently .

Table 1: Summary of Key Studies Involving this compound

Mécanisme D'action

The mechanism of action of 2-acetyl-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-Dichloro-2-methyl-3(2H)-isothiazolone: This compound has a similar structure but contains a sulfur atom in place of one of the nitrogen atoms.

4,5-Dichloro-2-octyl-3-isothiazolone: Similar in structure but with an octyl group instead of an acetyl group.

Uniqueness

2-acetyl-4,5-dichloropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the acetyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Propriétés

IUPAC Name |

2-acetyl-4,5-dichloropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3(11)10-6(12)5(8)4(7)2-9-10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVTVWCEUKOOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165835 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155164-63-9 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.